N-tert-Butyltrimethylsilylamine

Description

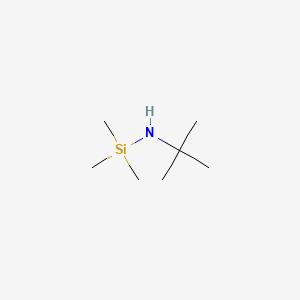

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSi/c1-7(2,3)8-9(4,5)6/h8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHIREZHTRULPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204331 | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-67-3 | |

| Record name | N-(1,1-Dimethylethyl)-1,1,1-trimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Reactivity and Mechanistic Investigations of N Tert Butyltrimethylsilylamine

Behavior as a Sterically Hindered Nitrogen Base and Nucleophile

The presence of both a tert-butyl group and a trimethylsilyl (B98337) group attached to the nitrogen atom significantly influences the reactivity of N-tert-Butyltrimethylsilylamine, rendering it a sterically hindered base. This steric crowding impedes its ability to act as a nucleophile in many situations, as the bulky groups physically obstruct the nitrogen's lone pair from attacking an electrophilic center.

However, its basicity remains significant. It can effectively deprotonate substrates with accessible acidic protons. The steric hindrance is a key factor in its synthetic utility, as it can selectively deprotonate certain positions while avoiding undesired side reactions that might occur with smaller, more nucleophilic bases. For instance, in E2 elimination reactions, sterically hindered bases like this compound can favor the formation of the less substituted (Hofmann) product by abstracting a more accessible, less sterically hindered proton. youtube.com

The nucleophilicity of this compound is diminished but not entirely absent. In reactions with small, highly reactive electrophiles, it can still function as a nucleophile. The balance between its basic and nucleophilic character is a delicate one, often dictated by the specific reaction conditions and the nature of the reaction partner.

Silicon-Nitrogen Bond Reactivity and Proposed Transformation Pathways

The silicon-nitrogen (Si-N) bond in this compound is a key locus of its reactivity. This bond is susceptible to cleavage under various conditions, including hydrolysis and reactions with electrophiles. The Si-N bond is generally more labile than a corresponding carbon-nitrogen (C-N) bond due to the greater polarity of the Si-N bond and the ability of silicon to stabilize a negative charge in the transition state.

Cleavage of the Si-N bond often proceeds through pathways involving protonation of the nitrogen atom, followed by nucleophilic attack at the silicon center. For example, in the presence of acid, the nitrogen is protonated, making the silicon atom more electrophilic and susceptible to attack by a nucleophile, leading to bond scission.

Another important transformation pathway involves the reaction with acid chlorides. This reaction leads to the cleavage of the Si-N bond and the formation of an amide, providing a useful synthetic route to these compounds. acs.org The reaction is believed to proceed via nucleophilic attack of the silylamine nitrogen on the carbonyl carbon of the acid chloride, followed by elimination of the trimethylsilyl group as a trimethylsilyl halide.

Iron(II)-catalyzed activation of the Si-N bond using hydroboranes has also been reported as a method for the desilylation of silazanes like this compound. nih.gov This process generates a free hydrosilane and a borane-protected amine.

Detailed Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies of reactions involving this compound often employ a combination of experimental and computational methods to elucidate the reaction pathways, intermediates, and transition states. For instance, the mechanism of Si-N bond formation through the dealkynative coupling of amines with bis(trimethylsilyl)acetylene mediated by potassium bis(trimethylsilyl)amide (KHMDS) has been investigated, highlighting the potential for main-group catalysis in silylamine synthesis. rsc.org

Mechanistic investigations into the cleavage of C-N bonds in other amine systems can provide insights into the potential reactivity of the C-N bond in this compound under specific conditions, such as photoinduced oxidative N-dealkylation. organic-chemistry.org While the primary focus is often on the Si-N bond, understanding the relative stability and reactivity of the C-N bond is crucial for a complete picture of the molecule's chemical behavior.

Chemical Reaction Kinetics of this compound Transformations

The study of chemical reaction kinetics provides quantitative information about the rates of chemical processes and the factors that influence them. For reactions involving this compound, kinetic studies are essential for understanding reaction mechanisms and optimizing reaction conditions.

Determining the rate of a chemical reaction experimentally involves monitoring the change in concentration of a reactant or product over time. libretexts.org Several techniques can be employed for this purpose:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to follow the disappearance of starting materials and the appearance of products, allowing for the determination of reaction rates.

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and quantifying the components of a reaction mixture at different time points.

Titration: For reactions that produce or consume an acidic or basic species, titration can be used to determine the concentration change over time. libretexts.org

| Method | Principle | Application to this compound Reactions |

|---|---|---|

| NMR Spectroscopy | Monitors changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ²⁹Si) over time. | Tracking the disappearance of reactant signals and the appearance of product signals. |

| Gas Chromatography (GC) | Separates and quantifies volatile components of a reaction mixture. | Measuring the concentration of this compound and its volatile products. |

| Method of Initial Rates | Measures the reaction rate at the very beginning of the reaction under different initial concentrations. libretexts.orgfiveable.me | Determining the order of reaction with respect to this compound and other reactants. |

| Graphical Methods | Plotting concentration data versus time to determine the reaction order. uca.edu | Analyzing kinetic data to establish the rate law of a transformation. |

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting kinetic parameters. Density Functional Theory (DFT) is a widely used method for calculating the geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. byu.edunih.gov

From these calculations, a detailed potential energy surface for the reaction can be constructed. The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, can be determined from the difference in energy between the reactants and the transition state. The rate constant (k) of the reaction can then be estimated using the Arrhenius equation or more sophisticated theories like Transition State Theory.

Computational studies can be particularly valuable for:

Identifying and characterizing transient intermediates and transition states that are difficult to observe experimentally. montclair.edu

Comparing the feasibility of different proposed reaction pathways by comparing their activation energies.

Understanding the role of solvent and other environmental factors on the reaction kinetics.

| Computational Method | Information Obtained | Relevance to this compound Kinetics |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, energies of stationary points (reactants, products, intermediates, transition states). byu.edu | Calculating activation energies and reaction enthalpies for transformations involving this compound. |

| Transition State Theory (TST) | Calculation of rate constants from the properties of the transition state. | Predicting the theoretical rate of a reaction and comparing it with experimental data. |

| Molecular Dynamics (MD) Simulations | Simulating the time evolution of a system to study dynamic effects and solvent influences. | Investigating the role of solvent molecules in the reaction mechanism and their impact on the reaction rate. |

Applications of N Tert Butyltrimethylsilylamine in Inorganic and Organometallic Chemistry

Precursor in Advanced Transition Metal Complex Synthesis

N-tert-Butyltrimethylsilylamine is a key starting material for creating sophisticated transition metal complexes, particularly those of tungsten and rhodium, which are of interest for their material and catalytic properties.

A significant application of this compound is in the synthesis of tungsten imido complexes. These complexes are valuable as single-source precursors for the deposition of tungsten-based thin films through methods like low-pressure chemical vapor deposition (LPCVD) and aerosol-assisted chemical vapor deposition (AACVD).

The synthesis often involves the reaction of a tungsten halide, such as tungsten hexachloride (WCl₆), with multiple equivalents of a silylamine like this compound or a related compound. This reaction yields bis(imido) tungsten complexes, for example, of the type [W(NR)₂Cl₂(L)ₓ], where 'R' is the tert-butyl group and 'L' represents other ligands like pyridine (B92270) or dimethoxyethane.

These organometallic precursors are designed to have sufficient volatility and thermal stability to be used in CVD processes. Upon heating, they decompose in a controlled manner to deposit thin films. For instance, tungsten tert-butylimido complexes have been successfully used to form tungsten carbonitride (W-C-N) thin films. mdpi.comresearchgate.net These films are often hard, reflective, and resistant to abrasion, making them suitable for various material applications. mdpi.comresearchgate.net The use of ammonia (B1221849) as a bleed gas during deposition can help reduce the oxygen content in the final film. mdpi.comresearchgate.net The imido ligand plays a crucial role in the properties of the precursor and the resulting film composition. acs.org

Table 1: Tungsten Imido Precursors and Resulting Material Properties

| Precursor Complex | Deposition Method | Resulting Material | Key Film Characteristics |

|---|---|---|---|

[W(μ-N(t)Bu)(N(t)Bu)Cl₂(H₂N(t)Bu)]₂ |

LPCVD / AACVD | Tungsten Carbonitride (β-WNₓCᵧ) | Hard, adhesive, abrasion-resistant, conformal. mdpi.comresearchgate.net |

[W(N(t)Bu)₂Cl₂(TMEDA)] |

LPCVD | Tungsten Carbonitride (β-WNₓCᵧ) | Uniform, mirror-like, low chlorine content. mdpi.comresearchgate.net |

[W(N(t)Bu)₂Cl₂(py)₂] |

LPCVD | Tungsten Carbonitride (β-WNₓCᵧ) | Grey, mirror-like films. mdpi.comresearchgate.net |

[W(N(t)Bu)₂Cl(N{SiMe₃}₂)] |

LPCVD | Tungsten Carbonitride (β-WNₓCᵧ) | Lower oxygen content when using NH₃ bleed gas. mdpi.comresearchgate.net |

Note: Table data is compiled from research findings on tungsten imido complexes used as CVD precursors. mdpi.comresearchgate.net

A comprehensive review of scientific literature did not yield specific examples detailing the use of this compound in the synthesis of hydroxyl-capped rhodium half-cubane structures. This particular application, while specified in the outline, is not prominently documented in available research databases. General synthesis of rhodium clusters often involves the reduction of rhodium precursors like RhCl₃ in the presence of ligands, but a direct role for this compound in forming these specific half-cubane structures could not be substantiated from the searched sources. nih.govacs.org

Role in the Preparation of Selenium and Tellurium Chalcogenides

This compound and related silylamines are effective reagents for the formation of nitrogen-chalcogen bonds, providing a pathway to selenium and tellurium amide compounds. These compounds can serve as precursors to metal chalcogenide materials, which are important semiconductors. nih.govgoogle.com

The synthesis typically involves the reaction of a chalcogen halide or other electrophilic chalcogen source with a lithium silylamide, which is generated in situ from the silylamine. For example, bis[bis(trimethylsilyl)amido]chalcogenides of selenium and tellurium, Ch[N(SiMe₃)₂]₂, have been synthesized and characterized. rsc.org This demonstrates the principle of using silylamides to create stable Ch-N bonds. These organometallic chalcogen-nitrogen compounds can then be used in further reactions to build more complex chalcogenide structures or materials. youtube.com The thermal lability of the Se-N bond is a key property that allows for useful transformations. youtube.com

Table 2: Representative Reactions for Selenium-Nitrogen Compound Synthesis

| Reactants | Product | Significance | Reference |

|---|---|---|---|

2 (Me₃Si)₂NLi + Se₂Cl₂ |

Se[N(SiMe₃)₂]₂ |

Forms a stable selenium(II) diamide. | rsc.org |

2 (Me₃Si)₂NLi + TeCl₄ |

Te[N(SiMe₃)₂]₂ |

Forms a stable tellurium(II) diamide. | rsc.org |

2 Me₃SiNSO + SeCl₂ |

Se(NSO)₂ |

Creates a versatile Se-N synthon. | youtube.com |

Note: The table shows examples of using silylamine derivatives to form chalcogen-nitrogen bonds.

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis

While this compound itself is not typically a spectator ligand in catalytic cycles, it is a vital precursor for installing the tert-butylimido (tBuN=) ligand onto metal centers. This imido ligand is crucial in tuning the electronic and steric properties of homogeneous catalysts.

In homogeneous catalysis , tungsten imido complexes, synthesized from this compound, have shown significant catalytic activity. For example, tungsten(IV) complexes can activate dioxygen and catalyze the aerobic oxidation of phosphines. The nature of the imido ligand is a key variable that can be adjusted to tune the activity and selectivity of catalysts for reactions like olefin metathesis. acs.org The imido group, by virtue of its electronic properties, directly participates in the catalytic cycle and influences the stability of intermediates. nih.gov Therefore, this compound plays an essential indirect role by providing this functional ligand.

In heterogeneous catalysis , the primary role of this compound is again as a precursor. Organometallic complexes, such as the tungsten imido compounds discussed previously, are often deposited onto solid supports or thermally decomposed to create solid-state heterogeneous catalysts. This approach allows for the creation of well-defined active sites on a support material. While specific examples detailing the use of this compound-derived catalysts in heterogeneous systems are not abundant in the searched literature, the principle of using such organometallic precursors to prepare supported metal or metal oxide catalysts is a fundamental strategy in the field of heterogeneous catalysis.

Applications of N Tert Butyltrimethylsilylamine in Materials Science

Precursor for Advanced Thin Film Deposition Techniques

The volatility and reactivity of aminosilanes, including compounds structurally similar to N-tert-Butyltrimethylsilylamine, make them suitable candidates as precursors in vapor deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). wikipedia.orgstinstruments.comelsevierpure.com These methods are fundamental to the fabrication of semiconductor devices, where thin films of precise thickness and composition are required. stinstruments.com

While direct use of this compound in CVD for metal nitride films is not extensively documented in publicly available research, the application of related tert-butyl containing compounds provides strong evidence for its potential in this area. For instance, tert-butylamine (B42293) has been utilized as a nitrogen source in the CVD of titanium aluminum nitride (TiAlN) films, which exhibit enhanced hardness and oxidation resistance compared to binary titanium nitride (TiN).

In a typical CVD process, volatile precursor gases are introduced into a reaction chamber where they decompose on a heated substrate to form a solid thin film. wikipedia.org For the deposition of metal nitrides, a metal-organic or metal-halide precursor is co-reacted with a nitrogen source. The bulky tert-butyl group in precursors can influence the deposition process and the resulting film properties. The thermal decomposition of such precursors can lead to the formation of metal nitride films with specific stoichiometries and microstructures. High-performance niobium thin films, for example, have been produced via CVD using niobium chloride as a precursor. cern.ch

Atomic Layer Deposition (ALD) is a sophisticated thin film deposition technique that allows for atomic-level control over film thickness and conformality, making it ideal for creating ultrathin diffusion barriers in integrated circuits. youtube.com These barriers are crucial for preventing the diffusion of metals like copper into the surrounding dielectric materials, which can lead to device failure. Transition metal nitrides such as titanium nitride (TiN) and tantalum nitride (TaN) are widely used as diffusion barrier materials. nih.gov

Research has demonstrated the use of precursors containing tert-butylamino ligands for the ALD of metal nitride films. For example, bis(tert-butylamino)silane (BTBAS) has been successfully used as a silicon precursor in the plasma-enhanced ALD (PEALD) of silicon nitride (SiNx) films. nih.govtue.nl These SiNx films are essential as gate spacer layers in transistors. nih.govtue.nl Studies have shown that by using BTBAS and a nitrogen plasma, high-quality SiNx films can be deposited over a wide temperature window, from room temperature up to 500 °C. nih.govtue.nl The properties of the resulting films, such as density and refractive index, are highly dependent on the deposition temperature.

Similarly, tert-butylimido-tris-ethylmethylamido-tantalum (TBTEMT) has been employed as a precursor for the ALD of tantalum oxide (Ta2O5) thin films. researchgate.net Furthermore, plasma-assisted ALD using tert-butylimino-tris-ethylmethylamino tantalum (TBTEMAT) and a hydrogen plasma has been shown to produce high-quality tantalum nitride (TaN) films, which are also key diffusion barrier materials. nih.gov The use of tert-butylamine as a reductive nitrogen source has also been explored in the ALD of TiN films from titanium tetrachloride. researchgate.net

The research on these related compounds suggests that this compound, with its Si-N bond and tert-butyl group, possesses the necessary chemical functionalities to be investigated as a precursor for the ALD of silicon-containing or nitrogen-containing thin films.

Table 1: Properties of Silicon Nitride Films Deposited by PEALD using Bis(tert-butylamino)silane (BTBAS) and N2 Plasma at Different Temperatures

| Deposition Temperature (°C) | N/Si Ratio | Mass Density (g/cm³) | Refractive Index |

| 300 | ~1.4 | ~2.9 | ~1.96 |

| 400 | ~1.4 | ~2.9 | ~1.96 |

| 500 | 1.4 ± 0.1 | 2.9 ± 0.1 | 1.96 ± 0.03 |

Data sourced from studies on the ALD of SiNx from BTBAS and N2 plasma. nih.govtue.nl

Contributions to Silicon-Nitrogen Chemistry in Advanced Materials

The Si-N bond is a fundamental building block in silicon-nitrogen chemistry, leading to the formation of a wide array of materials, from polymers to ceramics. This compound serves as a model compound for studying the reactivity and properties of silylamines, which are key intermediates in the synthesis of silicon nitride and other silicon-nitrogen-based materials.

The presence of both a trimethylsilyl (B98337) group and a tert-butyl group attached to the nitrogen atom in this compound influences its steric and electronic properties. The bulky tert-butyl group can provide steric protection to the nitrogen center, influencing its reactivity in polymerization and condensation reactions. This steric hindrance can be advantageous in controlling the structure of resulting silicon-nitrogen polymers or preceramic polymers, which can then be pyrolyzed to form silicon carbonitride (SiCN) ceramics.

While specific research detailing the direct application of this compound in the synthesis of advanced materials is not widely reported, its chemical structure is representative of the class of silylamine precursors used to create silicon-based ceramics and polymers. These materials are known for their high thermal stability, chemical inertness, and excellent mechanical properties, making them suitable for applications in aerospace, electronics, and high-temperature structural components.

Computational and Theoretical Investigations of N Tert Butyltrimethylsilylamine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of N-tert-Butyltrimethylsilylamine are significantly influenced by the presence of the silicon atom and its interaction with the nitrogen lone pair. Unlike their carbon analogues, silylamines exhibit distinct electronic properties. rsc.org The trimethylsilyl (B98337) group, in particular, has a notable electrical effect that modifies the charge distribution and reactivity of the amine. acs.org

Theoretical studies on related silylamines, such as tris(trimethylsilyl)amine, reveal a tendency towards a planar geometry at the nitrogen atom. In tris(trimethylsilyl)amine, the three Si-N bonds are essentially coplanar, a structural feature attributed to electronic effects rather than just steric hindrance. researchgate.net This planarity suggests significant delocalization of the nitrogen lone pair into the d-orbitals of the silicon atoms, a concept known as (p-d)π bonding.

Table 1: Key Electronic and Structural Features of Silylamines from Theoretical Studies

| Feature | Description | Implication for this compound |

| N-atom Geometry | Often planar or near-planar in polysilylated amines. | The N-atom in this compound is expected to have a more planar character than in a simple alkylamine due to Si-N interactions. |

| Si-N Bond Length | Shorter than expected for a single bond, suggesting some double bond character. | The Si-N bond is predicted to be relatively short, reflecting the strength of the (p-d)π interaction. |

| Nitrogen Lone Pair Delocalization | The nitrogen lone pair electrons are delocalized into the silicon d-orbitals or σ* orbitals. | This delocalization reduces the electron density on the nitrogen, affecting its basicity and nucleophilicity. |

| Electronic Effect of Trimethylsilyl Group | The (CH₃)₃Si group is known to be a net electron donor but can also act as a π-acceptor. | This dual nature influences the molecule's reactivity towards both electrophiles and nucleophiles. acs.org |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is essential for mapping the potential energy surface of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed reaction pathways. acs.org Transition state theory is a fundamental concept in this modeling, defining the transition state as the highest energy point along a reaction coordinate. researchgate.net

The geometry of a transition state is a first-order saddle point on the potential energy surface, representing a minimum in all directions except for the one corresponding to the reaction coordinate. researchgate.net For reactions involving this compound, such as its use in the synthesis of metal complexes or its role in catalytic cycles, computational methods can identify the structures of these fleeting transition states. researchgate.net This information is critical for understanding reaction kinetics and mechanisms. For example, in the N-dealkylation of amines, a process relevant to silylamine chemistry, computational studies can elucidate the multi-step mechanisms that are often involved. nih.gov

The process typically involves:

Optimization of the geometries of reactants and products.

Locating the transition state structure connecting them.

Performing frequency calculations to confirm the nature of the stationary points (minima or saddle points).

Tracing the Intrinsic Reaction Coordinate (IRC) to ensure the transition state connects the desired reactants and products.

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of this compound by analyzing various molecular properties derived from its electronic structure. The steric and electronic effects of the bulky tert-butyl and trimethylsilyl groups play a crucial role in dictating its reactivity. researchgate.net

Reactivity descriptors, often calculated using Density Functional Theory (DFT), provide quantitative measures of a molecule's propensity to react in certain ways. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. A high HOMO energy suggests greater nucleophilicity, while a low LUMO energy indicates greater electrophilicity.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen lone pair would be a site of negative potential, indicating a likely point of electrophilic attack.

Global Reactivity Descriptors: Indices such as chemical hardness, softness, and electrophilicity provide a general measure of the molecule's stability and reactivity.

The steric hindrance from the tert-butyl group can significantly influence selectivity, favoring reactions at less crowded sites or dictating the approach trajectory of reactants. In the context of its use as a ligand, for example in tungsten complexes, the steric bulk would affect the coordination geometry and the accessibility of the metal center. researchgate.net

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational investigations into molecules like this compound.

Ab initio calculations , which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though often at a high computational cost. Methods like Møller-Plesset perturbation theory (e.g., MP2) are used for accurate energy and geometry predictions. nih.gov

Density Functional Theory (DFT) offers a compromise between accuracy and computational cost, making it a popular choice for studying larger molecules and complex reactions. Various functionals (e.g., B3LYP, M06-2X) are available, each with its strengths for different types of chemical problems. nih.gov DFT is widely used to calculate the optimized geometry, vibrational frequencies, and electronic properties mentioned in the previous sections. For instance, DFT calculations on related silylamines have successfully reproduced experimental findings from gas-phase electron diffraction, lending confidence to the theoretical models. researchgate.net

Table 2: Common Computational Methods and Their Applications

| Method | Level of Theory | Typical Application for this compound |

| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2, MP4) | High-accuracy geometry optimization, calculation of electron correlation effects, benchmarking DFT results. |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Geometry optimization, vibrational frequency analysis, calculation of reactivity descriptors (HOMO/LUMO), reaction pathway modeling. |

| Natural Bond Orbital (NBO) Analysis | Post-calculation analysis | Quantifying lone pair delocalization, analyzing hyperconjugative interactions, determining atomic charges and bond orders. |

Integration with Experimental Mechanistic and Kinetic Studies

The true power of computational chemistry is realized when it is integrated with experimental findings. Theoretical calculations can provide a mechanistic framework to explain experimental observations, while experimental data can validate and refine computational models.

For example, in studies of reaction kinetics, transition state theory can be used to calculate theoretical rate constants from the computed activation energies (the energy barrier of the transition state). acs.orgresearchgate.net These calculated rates can then be compared with experimentally measured rates to support or refute a proposed mechanism. In the study of related amine reactions, computational models have been used to explain observed product distributions and reaction rates under various conditions.

While specific integrated studies on this compound are not widely documented, research on analogous systems demonstrates the approach. For instance, in the atmospheric degradation of tert-butylamine (B42293), a combination of photoreactor experiments and quantum chemistry calculations was used to identify major reaction products and elucidate the complex reaction pathways. researchgate.net Similarly, kinetic studies on the N-dealkylation of various amines have been rationalized and expanded upon using computational modeling to explore the reaction mechanisms in detail. nih.gov This synergistic approach provides a comprehensive understanding of chemical processes that neither experiment nor theory could achieve alone.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Impact

N-tert-Butyltrimethylsilylamine has established itself as a versatile and valuable reagent in organic synthesis and materials science. Its primary academic contribution lies in its role as a sterically hindered, yet reactive, primary amine surrogate. The trimethylsilyl (B98337) group serves a dual purpose: it provides steric bulk that influences the stereochemical outcome of reactions and it acts as a protective group that can be readily cleaved under specific conditions.

A significant area of research impact has been in the development of novel synthetic methodologies. For instance, its use in the formation of N-silylated imines has been instrumental in the diastereoselective synthesis of chiral amines, a motif prevalent in many biologically active molecules and pharmaceuticals. The bulky tert-butyl and trimethylsilyl groups effectively direct the approach of nucleophiles to the imine carbon, leading to high levels of stereocontrol.

Furthermore, research has demonstrated the utility of this compound in the preparation of various nitrogen-containing heterocycles. Its reaction with carbodiimides has opened pathways to substituted guanidines, which are important pharmacophores. researchgate.net The ability to introduce a bulky tert-butylamino group has also been exploited in the synthesis of specialized ligands for catalysis and in the modification of polymer surfaces.

In the realm of materials science, this compound has found application as a surface modification agent. Its ability to react with hydroxyl groups on surfaces like silica (B1680970) allows for the introduction of hydrophobic tert-butyl groups, altering the surface properties for applications in chromatography and as coatings.

The academic contributions surrounding this compound have provided chemists with a powerful tool for controlling reactivity and stereoselectivity, enabling the synthesis of complex molecules and the tailoring of material properties.

Emerging Research Avenues and Unresolved Challenges in this compound Chemistry

Despite its established utility, the full potential of this compound is yet to be completely explored, with several emerging research avenues and unresolved challenges remaining.

Emerging Research Avenues:

Catalysis: The development of novel chiral catalysts derived from or incorporating the this compound moiety is a promising area. The unique steric and electronic properties of this group could lead to catalysts with novel reactivity and selectivity in asymmetric transformations.

Main Group Chemistry: Further exploration of the reactivity of this compound with a wider range of main group elements beyond silicon could lead to the synthesis of novel inorganic and organometallic compounds with interesting structural and reactive properties.

Polymer Chemistry: The systematic incorporation of this compound as a monomer or a post-polymerization modification agent could lead to the development of new polymers with tailored thermal, mechanical, and surface properties.

Flow Chemistry: The application of this compound in continuous flow synthesis presents an opportunity for safer and more efficient processes, particularly for reactions that are highly exothermic or involve hazardous reagents.

Unresolved Challenges:

Green Synthesis: Current synthetic routes to this compound often involve reagents that are not environmentally benign. A significant challenge is the development of greener, more atom-economical synthetic methods for its production.

Cleavage of the N-Si Bond: While the cleavage of the N-Si bond is generally straightforward, developing milder and more selective cleavage conditions, especially in the presence of other sensitive functional groups, remains an area for improvement.

Reactivity with Sterically Hindered Substrates: The inherent steric bulk of this compound can sometimes be a limitation, hindering its reaction with highly congested electrophiles. Overcoming this steric hindrance to broaden its substrate scope is an ongoing challenge.

Computational Modeling: More accurate and predictive computational models for reactions involving this compound are needed to better understand its reactivity and to guide the rational design of new synthetic applications.

Q & A

Q. What are the optimal synthetic routes for preparing N-tert-Butyltrimethylsilylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via silylation of tert-butylamine using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. A typical protocol involves dissolving tert-butylamine in anhydrous dichloromethane, adding triethylamine (1.2 equiv) to neutralize HCl byproducts, and slowly introducing TMSCl (1.1 equiv) under nitrogen atmosphere. Reaction completion is monitored by TLC or GC-MS. Yield optimization requires strict control of moisture and temperature (0–5°C) to minimize side reactions like over-silylation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is assessed via gas chromatography (GC) with flame ionization detection, while structural confirmation employs H and C NMR spectroscopy. Key spectral markers include:

- H NMR: Singlet for tert-butyl protons (~1.2 ppm) and trimethylsilyl protons (~0.1 ppm).

- C NMR: Quartet for silicon-coupled carbons (e.g., Si-CH at ~1.5 ppm).

High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks. Cross-validate with reference data from NIST Chemistry WebBook for analogous silylated amines .

Q. What are the critical storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the silyl group. Pre-purge storage containers with dry gas to eliminate moisture. Stability tests using accelerated degradation studies (40°C/75% RH for 14 days) can predict shelf-life under ambient conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density distribution and frontier molecular orbitals (HOMO/LUMO). Key parameters:

- Charge density on nitrogen (nucleophilicity).

- Energy barriers for silyl-group dissociation.

Software like Gaussian or ORCA is used, with solvent effects (e.g., toluene) modeled via PCM. Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictory NMR data when this compound is used in complex reaction mixtures?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or solvent interactions. Solutions include:

Q. How does steric hindrance from the tert-butyl and trimethylsilyl groups influence catalytic applications of this compound?

- Methodological Answer : Steric parameters (Tolman cone angle, %V) are quantified using X-ray crystallography or molecular mechanics (e.g., OLEX2). Compare with less hindered analogs (e.g., N-methyltrimethylsilylamine) in catalysis screens (e.g., hydrosilylation). Kinetic studies under pseudo-first-order conditions reveal rate suppression due to hindered substrate access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.